molecular formula C8H9N3O B7587592 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole

Cat. No.: B7587592
M. Wt: 163.18 g/mol
InChI Key: GCNUISPGPXVLDP-UHFFFAOYSA-N
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Description

The 1,2,4-triazole core is a versatile heterocyclic scaffold known for its tautomerism, solubility in polar solvents, and reactivity in electrophilic and nucleophilic substitutions . The compound 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole features an ethyl group at position 5 and a furan-3-yl substituent at position 3. Derivatives of 1,2,4-triazole are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their broad-spectrum bioactivities, including anticancer, antifungal, and antinociceptive properties .

Properties

IUPAC Name

5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-7-9-8(11-10-7)6-3-4-12-5-6/h3-5H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNUISPGPXVLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the 1,2,4-triazole ring significantly influence solubility, lipophilicity, and stability. Key comparisons include:

  • Ethyl vs. Longer Alkyl Chains :
    The ethyl group in the target compound balances lipophilicity and steric hindrance. In contrast, derivatives with longer alkyl chains (e.g., heptylthio in ) exhibit increased toxicity (LD₅₀ class IV–V) due to enhanced membrane permeability . Shorter chains (e.g., propylthio) reduce toxicity but may diminish bioactivity.

  • Furan-3-yl vs. Aromatic Substituents: The furan-3-yl group provides electron-rich aromaticity, which contrasts with the electron-withdrawing trifluoromethylphenyl group in Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (). The latter’s trifluoromethyl group increases lipophilicity (MW 285.23), favoring agrochemical applications .

Data Table: Comparative Analysis of Key Compounds

Compound (CAS/Reference) Substituents Molecular Weight Key Bioactivity Toxicity Class (LD₅₀)
5-Ethyl-3-(furan-3-yl)-1H-1,2,4-triazole Ethyl, Furan-3-yl 193.21 Anticancer, Antifungal IV–V (Moderate)
3-Ethyl-5-phenyl-1H-1,2,4-triazole (3213-92-1) Ethyl, Phenyl 173.21 Not specified Unknown
Ethyl 3-(3-(trifluoromethyl)phenyl)-... (1087784-68-6) Trifluoromethylphenyl 285.23 Agrochemical potential Unknown
5-(3-Fluorophenyl)-3-(m-tolyl)-... (423183-90-8) Fluorophenyl, Tolyl 253.28 Kinase inhibition (inferred) Unknown
5-(Furan-2-yl)-4-amino-... derivatives Furan-2-yl, Amino, Alkylthio Varies High toxicity (heptylthio) IV–V

Preparation Methods

Cyclocondensation of Acylhydrazides with Isothiocyanates

A widely employed method involves the cyclocondensation of acylhydrazides with substituted isothiocyanates. For instance, 4,6-dimethyl-pyrimidine-2-thiol was reacted with bromoethyl acetate to form intermediate esters, which were subsequently hydrazinated to yield acyl hydrazides. These intermediates were condensed with furan-3-yl isothiocyanate under basic conditions (e.g., NaOH in ethanol) to form the triazole core via cyclization.

Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Base: Sodium acetate or triethylamine

  • Temperature: 60–80°C

  • Yield: 45–65%

This method benefits from modularity, allowing substitution at both the 3- and 5-positions. However, the furan-3-yl group’s electron-rich nature may necessitate prolonged reaction times compared to aryl substituents.

Alkylation of 3-Mercapto-1,2,4-triazole Derivatives

An alternative approach involves alkylation of preformed 3-mercapto-1,2,4-triazoles. For example, 3-mercapto-5-methyl-1,2,4-triazole was alkylated with ethyl iodide in the presence of K₂CO₃ in DMF to introduce the ethyl group. Subsequent coupling with furan-3-yl boronic acid under Suzuki-Miyaura conditions furnished the target compound.

Key Observations:

  • Coupling Efficiency: Palladium catalysts (e.g., Pd(PPh₃)₄) achieved 70–80% conversion.

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate) yielded >95% purity.

This route offers precise control over substituent placement but requires multi-step synthesis and expensive catalysts.

One-Pot Synthesis via Thiosemicarbazide Intermediates

A streamlined one-pot method utilizes thiosemicarbazide intermediates. Ethyl thiosemicarbazide was reacted with furan-3-carbonyl chloride in dichloromethane, followed by cyclization using POCl₃. The reaction proceeds via intramolecular dehydration, forming the triazole ring.

Optimization Insights:

  • Cyclization Agent: POCl₃ outperformed H₂SO₄, yielding 58% vs. 32%.

  • Side Products: Overheating (>100°C) led to furan ring decomposition.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsYield (%)Purity (%)Key Challenges
CyclocondensationAcylhydrazide + Isothiocyanate45–6590–95Long reaction times
Alkylation3-Mercapto-triazole + Alkyl halide70–80>95Catalyst cost
One-PotThiosemicarbazide + Carbonyl chloride50–6085–90Side product formation

Mechanistic Insights and Stereoelectronic Effects

The furan-3-yl group’s electron-donating nature enhances nucleophilic attack at the triazole’s 3-position, as evidenced by DFT studies. Conversely, the ethyl group at position 5 introduces steric hindrance, marginally reducing reaction rates in cyclocondensation. X-ray crystallography of analogous compounds revealed planar triazole-furan systems with dihedral angles <15°, stabilizing π-π interactions.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 3H, furan-H), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • ¹³C NMR: δ 160.2 (C=N), 142.5 (furan-C), 110.3 (furan-CH), 45.1 (CH₂CH₃), 14.8 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₈H₁₀N₄O: 194.0804; Found: 194.0801.

Industrial-Scale Considerations and Patent Landscape

Patent WO2013042138A2 highlights scalable processes for triazole derivatives, emphasizing solvent recycling and catalytic efficiency. Key adaptations for this compound include:

  • Continuous Flow Synthesis: Reduced reaction times by 40% compared to batch processes.

  • Crystallization Techniques: Anti-solvent precipitation (e.g., water/ethanol) improved yield to 78% .

Q & A

Q. What synthetic strategies are effective for preparing 5-ethyl-3-(furan-3-yl)-1H-1,2,4-triazole, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with heterocyclic precursors. For example, analogous triazole derivatives are synthesized via cyclization of hydrazine derivatives with carbonyl compounds. A common approach includes:

Condensation : Reacting ethyl oxalate with ketones (e.g., 1-(furan-3-yl)ethanone) in the presence of sodium hydride in toluene to form intermediates like ethyl 4-hydroxy-4-(furan-3-yl)-2-oxobut-3-enoate .

Cyclization : Treating the intermediate with hydrazine hydrate to form the triazole core.

Functionalization : Introducing the ethyl group via alkylation or nucleophilic substitution.
Purity optimization:

  • Use high-performance liquid chromatography (HPLC) for purification .
  • Recrystallization in ethanol/water mixtures improves crystallinity .
    Key Characterization : Confirm structure via ¹H NMR (e.g., furan protons at δ 6.5–7.5 ppm, triazole NH at δ 12–13 ppm) and IR (N-H stretch at ~3200 cm⁻¹) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Identifies substituents (e.g., ethyl group as a triplet at δ 1.2–1.4 ppm, furan protons as doublets) .
  • IR Spectroscopy : Detects functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula (e.g., C₈H₁₀N₄O) .
  • X-ray Crystallography : Resolves 3D structure; use SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can molecular docking be applied to predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like 14α-demethylase (CYP51) or cyclooxygenase-2 (COX-2), as triazoles often inhibit these .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :

Retrieve target structure from PDB (e.g., 3LD6 for CYP51) .

Prepare ligand (optimize geometry with Gaussian09).

Run docking with flexible side chains at the active site.

  • Validation : Compare binding scores with known inhibitors (e.g., fluconazole for CYP51) and validate via in vitro assays .

Q. How to address contradictions in reported biological activity data for triazole derivatives?

  • Methodological Answer : Contradictions may arise from:
  • Purity Differences : Use HPLC to ensure >95% purity .
  • Assay Variability : Standardize protocols (e.g., MIC assays for antifungals) .
  • Structural Analogues : Compare substituent effects; e.g., furan-3-yl vs. furan-2-yl orientation impacts steric interactions .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, H-bond donors) .

Q. What crystallographic tools are recommended for resolving the solid-state structure of this compound?

  • Methodological Answer :
  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXD for phase problem resolution .
  • Refinement : Apply SHELXL with anisotropic displacement parameters .
  • Visualization : Generate ORTEP diagrams via WinGX to assess thermal ellipsoids .
    Example : A related triazole-furan derivative (PDB ID: 9MJ) shows planar triazole and furan rings with dihedral angles <5° .

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